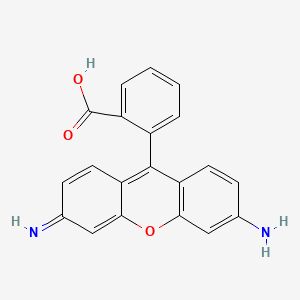
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid: is a fluorescent dye commonly known as Rhodamine 123. It is widely used in various scientific fields due to its ability to permeate cell membranes and selectively stain active mitochondria. This compound is particularly valuable in the study of mitochondrial membrane potential and cell apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid involves the condensation of 3-amino-9-(2-carboxyphenyl)xanthylium chloride with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the compound’s structure and fluorescence.
Substitution: The amino and imino groups can participate in substitution reactions, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different fluorescent derivatives, while substitution reactions can yield various substituted xanthene derivatives .
Applications De Recherche Scientifique
Chemistry:
- Used as a fluorescent probe in various chemical assays.
- Helps in studying the dynamics of chemical reactions and molecular interactions .
Biology:
- Widely used in cell biology to stain mitochondria and study mitochondrial function.
- Employed in apoptosis assays to detect changes in mitochondrial membrane potential .
Medicine:
- Utilized in cancer research to study drug resistance mechanisms.
- Acts as a functional reporter for P-glycoprotein in flow cytometry .
Industry:
- Used in the production of fluorescent dyes for various applications.
- Employed in the development of diagnostic assays and imaging techniques .
Mécanisme D'action
Molecular Targets and Pathways: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid primarily targets the mitochondria. It selectively accumulates in active mitochondria due to the mitochondrial transmembrane potential (ΔΨm). The compound’s fluorescence properties change based on the mitochondrial membrane potential, making it a valuable tool for studying mitochondrial function and cell health .
Comparaison Avec Des Composés Similaires
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Tetramethylrhodamine: A derivative with distinct fluorescence characteristics.
Fluorescein: A widely used dye with different excitation and emission spectra
Uniqueness: 2-(3-amino-6-iminoxanthen-9-yl)benzoic acid is unique due to its high selectivity for active mitochondria and its ability to provide real-time insights into mitochondrial function. Its specific fluorescence properties make it particularly valuable in apoptosis studies and mitochondrial research .
Propriétés
Numéro CAS |
30378-58-6 |
|---|---|
Formule moléculaire |
C20H14N2O3 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2-(3-amino-6-iminoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24) |
Clé InChI |
UPZKDDJKJWYWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |
Key on ui other cas no. |
30378-58-6 |
Synonymes |
rhodamine 110 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















